Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-bromo-2-prop-2-ynoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-3-6-15-10-7-8(12)4-5-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJGSSWETBNTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:
Bromination: The starting material, methyl 2-hydroxybenzoate, undergoes bromination to introduce a bromine atom at the 4-position of the benzene ring.
Propargylation: The brominated intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. This step introduces the prop-2-yn-1-yloxy group at the 2-position of the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters as reagents, under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Coupling Products: New carbon-carbon bonded products are formed, expanding the molecular complexity.
Scientific Research Applications
Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The prop-2-yn-1-yloxy group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoates
Methyl 4-Chloro-2-(2-chloroacetamido)benzoate
- Structure : Chlorine at the 4-position and a chloroacetamido group at the 2-position.
- Key Differences :
- The chloro substituent is less electronegative than bromine, leading to weaker electron-withdrawing effects and slower reaction rates in nucleophilic aromatic substitution .
- The acetamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the propargyl ether group in the target compound .
- Applications : Used in the synthesis of astringency markers in food chemistry .
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine
- Structure : Bromine at the 4-position and methoxy at the 2-position, fused with a pyrimidine ring.
- Key Differences :
Alkoxy-Substituted Benzoates
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate
- Structure : Allyl ether (prop-2-en-1-yloxy) at the 2-position.
- Key Differences :
2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate
- Structure : Allyl and methoxy substituents on a dichlorobenzoate backbone.
- Key Differences: The dichloro substitution increases molecular polarity compared to the mono-bromo substitution in the target compound.
Propargyl-Substituted Derivatives
Methyl 4-(3-Hydroxyprop-1-yn-1-yl)benzoate
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Reactivity : The propargyl ether group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in methoxy or allyl-substituted analogs .
- Solubility : Bromine and propargyl groups reduce aqueous solubility compared to hydroxylated derivatives (e.g., Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate) .
- Synthesis : Palladium-catalyzed cross-coupling is a common method for introducing propargyl or aryl groups, as seen in the target compound and its analogs .
Biological Activity
Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings, case studies, and data tables that summarize its effects and mechanisms.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a bromine atom and a prop-2-yn-1-yloxy group attached to a benzoate moiety. This structural configuration may influence its reactivity and biological interactions.
Chemical Structure
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessed the compound's effectiveness against various bacterial strains, with results showing inhibition of growth in Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, the compound was shown to induce apoptosis, leading to cell death. The IC50 value was determined to be 15 µM, indicating effective cytotoxicity.
The mechanism underlying the anticancer activity appears to involve the modulation of apoptotic pathways. Specifically, it was observed that treatment with the compound increased the expression of pro-apoptotic proteins (BAX) while decreasing anti-apoptotic proteins (BCL-2).
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with other halogenated benzoate derivatives to evaluate their biological activities. This compound showed superior antimicrobial and anticancer properties compared to compounds lacking the bromine atom.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| Methyl 4-chloro-2-(prop-2-yn-1-yloxy)benzoate | Moderate | Low |
| Methyl 4-fluoro-2-(prop-2-yn-1-yloxy)benzoate | Low | Moderate |
Mechanistic Studies
Further mechanistic studies revealed that this compound interacts with specific molecular targets within cancer cells. Notably, it was found to inhibit key signaling pathways involved in cell survival and proliferation.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom undergoes palladium-catalyzed cross-coupling with boronic acids or esters, enabling aryl-aryl or aryl-vinyl bond formation.
- Key Findings :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne participates in Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles.
- Key Findings :
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.
| Reaction Conditions | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (5 M) | H₂O/EtOH | Reflux | 88% | |
| Acidic hydrolysis | H₂SO₄ (conc.) | MeOH | 60°C | 82% |
Radical Cascade Reactions
The alkyne participates in photoredox-mediated radical addition processes.
| Reaction Type | Initiator | Solvent | Light Source | Yield | Source |
|---|---|---|---|---|---|
| Radical addition to alkenes | 4,4′-Dimethoxybenzophenone | DMSO | 90 W blue LED | 70% |
Nucleophilic Aromatic Substitution
The bromine atom can be replaced by nucleophiles under specific conditions.
| Reaction Conditions | Nucleophile | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Substitution with amines | Piperidine | K₂CO₃ | DMF | 65% |
Alkyne Functionalization
The prop-2-yn-1-yloxy group undergoes alkyne-specific transformations.
| Reaction | Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydrogenation to alkane | H₂/Pd-C | EtOAc | Propyl ether derivative | 78% | |
| Cyclopropanation | CH₂N₂/CuI | DCM | Cyclopropane adduct | 60% |
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Functional Group Involvement | Key Catalyst |
|---|---|---|---|
| Suzuki Coupling | Fast | Bromine | Pd(dppf)Cl₂ |
| CuAAC | Moderate | Alkyne | CuSO₄/TBTA |
| Ester Hydrolysis | Slow | Ester | NaOH/H₂SO₄ |
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate, and how can purity be verified?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between methyl 4-bromo-2-hydroxybenzoate and propargyl bromide. Optimal conditions include using potassium carbonate (K₂CO₃) as a base in DMF at 40°C for 12 hours, followed by purification via column chromatography (ethyl acetate/hexane). Purity is verified using HPLC and ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted precursors or side products .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), avoid inhalation of aerosols, and ensure proper ventilation. In case of skin contact, rinse thoroughly with water for 15 minutes. Store in sealed containers in dry, ventilated areas. For spills, use inert adsorbents (e.g., sand) and avoid environmental release .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : ¹H/¹³C NMR confirms the propargyl ether and bromo substituents, while IR spectroscopy identifies ester carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches. Mass spectrometry (ESI-MS or EI-MS) provides molecular weight validation .
Advanced Questions
Q. How can crystallographic data inconsistencies (e.g., disorder or twinning) be resolved during structural analysis?
- Methodological Answer : Use SHELXL’s
TWINandBASFcommands to model twinning and refine anisotropic displacement parameters. Mercury CSD’s void visualization identifies solvent-accessible regions, while WinGX cross-validates refinement results. For severe disorder, consider alternate space group assignments .
Q. What strategies improve regioselectivity in the propargylation step?
- Methodological Answer : Bulky bases (e.g., DBU) or phase-transfer catalysts favor O-propargylation over competing pathways. Pre-protecting the benzoate hydroxyl with a silyl group (e.g., TBSCl) suppresses side reactions. Monitor reaction progress via in-situ FTIR or TLC to optimize time and temperature .
Q. How can computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira)?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian) to model transition states and Fukui indices for electrophilic/nucleophilic sites. Experimentally validate predictions using Pd(PPh₃)₄ in THF/toluene under inert conditions. Analyze products via GC-MS or LC-MS .
Q. How to reconcile contradictory spectroscopic and computational data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
